

N-Methyloximeimide chemical properties and structure

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Compound of Interest

Compound Name: **N-Methyloximeimide**

Cat. No.: **B018391**

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N-Methyloximeimide: An In-depth Technical Guide

Disclaimer: Direct experimental data for **N-Methyloximeimide** is scarce in publicly available scientific literature. The following information is substantially based on the known chemistry of maleimides, the analogous compound N-(hydroxymethyl)phthalimide, and general synthetic methodologies for N-substituted imides. Researchers should validate this information through experimental work.

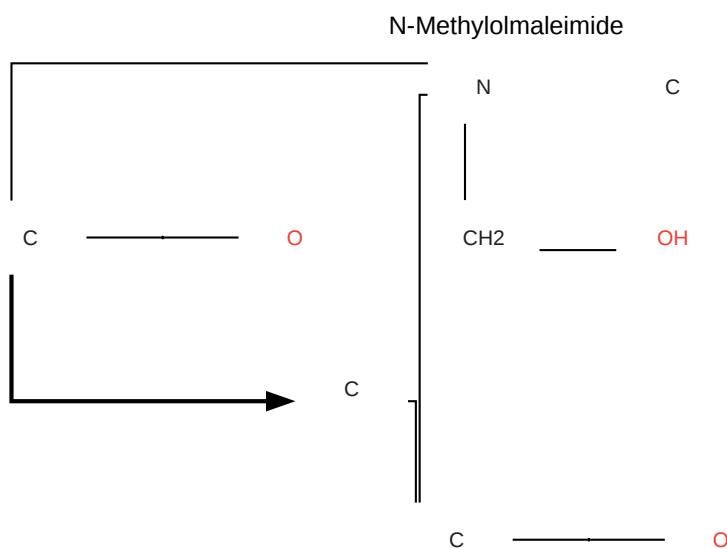
Introduction

N-Methyloximeimide is an organic compound featuring a maleimide ring functionalized with a hydroxymethyl group on the nitrogen atom. This structure combines the reactivity of the maleimide's carbon-carbon double bond with the chemical versatility of a primary alcohol. The maleimide moiety is well-known for its high reactivity towards thiols via a Michael addition reaction, a cornerstone of bioconjugation chemistry. The presence of the hydroxymethyl group introduces a site for further chemical modification, such as esterification or etherification, making **N-Methyloximeimide** a potentially valuable bifunctional building block in the synthesis of polymers, crosslinking agents, and bioconjugates.

Chemical Structure and Properties

The chemical structure of **N-Methyloximeimide** consists of a five-membered dicarboximide ring with a double bond and a hydroxymethyl group attached to the nitrogen atom.

Chemical Structure Diagram



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Figure 1: Chemical structure of **N-Methyloximeimide**.

Predicted Chemical and Physical Properties

Quantitative data for **N-Methyloximeimide** is not readily available. The following table presents predicted properties based on its structure and data from analogous compounds.

Property	Predicted Value	Notes
Molecular Formula	$C_5H_5NO_3$	
Molecular Weight	127.09 g/mol	
Appearance	Likely a white to off-white solid	Based on similar small organic molecules.
Melting Point	Expected to be a solid with a defined melting point	For comparison, N-ethylmaleimide has a melting point of 45 °C. The hydroxyl group may increase this due to hydrogen bonding.
Solubility	Soluble in water and polar organic solvents (e.g., ethanol, DMF, DMSO)	The hydroxyl group is expected to confer aqueous solubility.
Reactivity	The double bond is highly reactive towards thiols. The hydroxyl group can undergo typical alcohol reactions.	The maleimide moiety is an excellent Michael acceptor.

Synthesis

A plausible synthetic route to **N-Methylolmaleimide** involves the reaction of maleimide with formaldehyde. This is a common method for the N-hydroxymethylation of imides.

Proposed Synthesis Pathway

Proposed Synthesis of N-Methyolmaleimide

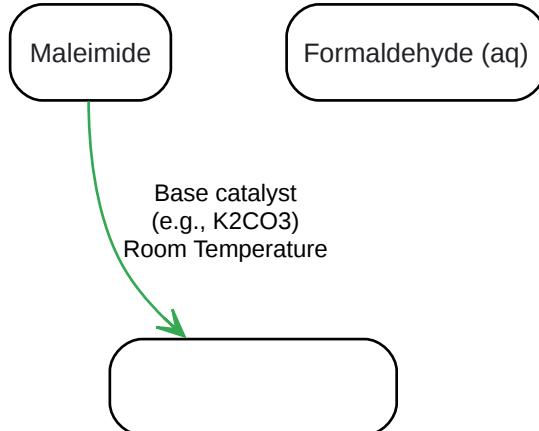
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Figure 2: Proposed synthesis of **N-Methyolmaleimide** from maleimide and formaldehyde.

Experimental Protocol: General Procedure for N-Hydroxymethylation of Imides

This protocol is a general method and would require optimization for the specific synthesis of **N-Methyolmaleimide**.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve maleimide in a suitable solvent such as water or a mixture of water and a polar organic solvent.
- **Addition of Formaldehyde:** To the stirred solution, add an aqueous solution of formaldehyde (e.g., 37% in water), typically in a slight molar excess.
- **Catalysis:** Add a catalytic amount of a weak base, such as potassium carbonate or triethylamine, to the reaction mixture.
- **Reaction:** Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- **Workup and Purification:** Once the reaction is complete, the product can be isolated by extraction with an organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Reactivity and Applications

The reactivity of **N-Methyloximeimide** is dominated by two key functional groups: the maleimide double bond and the hydroxymethyl group.

Reactions of the Maleimide Group

The electron-deficient double bond of the maleimide ring is a highly reactive Michael acceptor, particularly with soft nucleophiles like thiols. This reaction is rapid and highly selective under physiological conditions (pH 6.5-7.5), forming a stable thioether bond. This specific reactivity is the basis for the widespread use of maleimides in bioconjugation for labeling proteins and other biomolecules at cysteine residues.

Reactions of the Hydroxymethyl Group

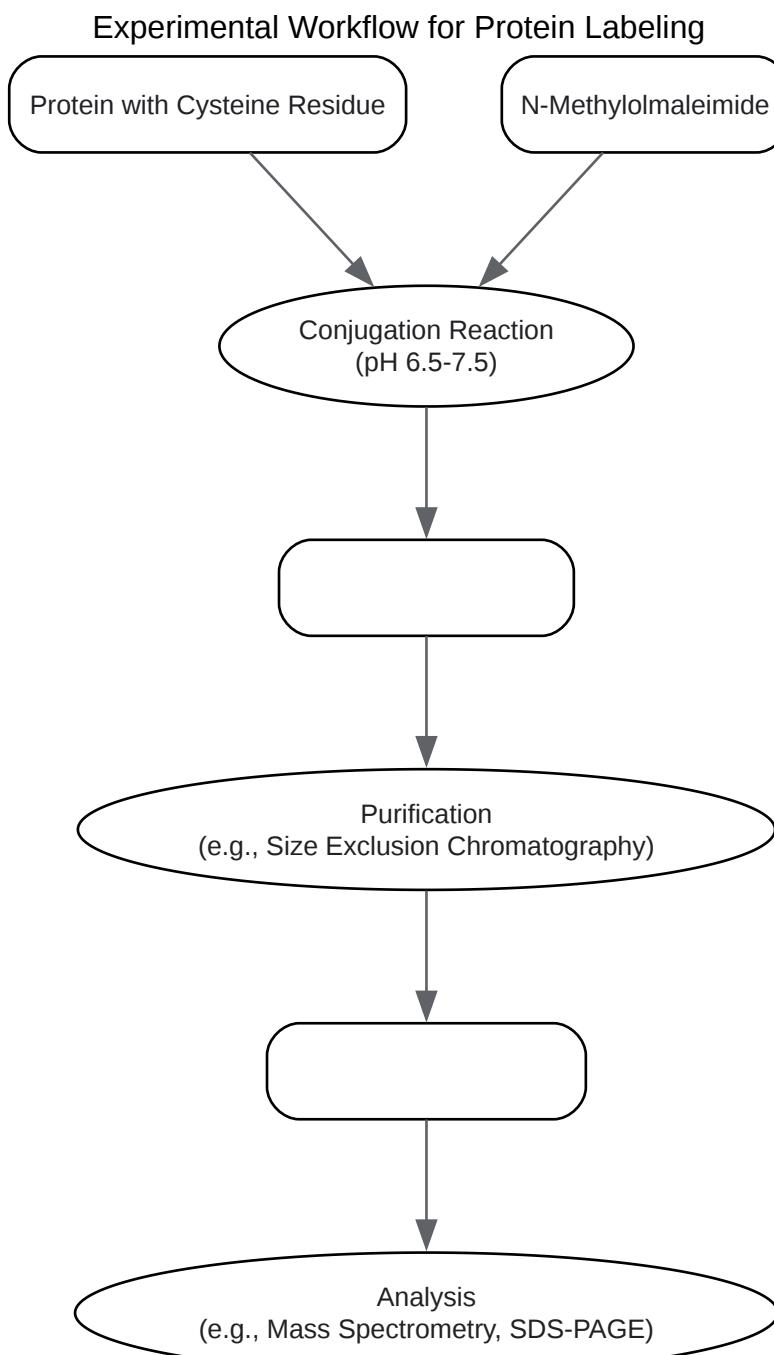
The primary alcohol of the hydroxymethyl group can undergo a variety of common organic transformations, including:

- **Esterification:** Reaction with carboxylic acids or their derivatives to form esters.
- **Etherification:** Reaction with alkyl halides or under Williamson ether synthesis conditions to form ethers.
- **Oxidation:** Oxidation to an aldehyde or carboxylic acid.

This dual reactivity makes **N-Methyloximeimide** a candidate for the synthesis of heterobifunctional crosslinkers, where the maleimide can be used to attach to a protein, and the hydroxyl group can be used to link to another molecule or a solid support.

Potential Signaling Pathways and Experimental Workflows

Given its reactivity towards thiols, **N-Methylolmaleimide** could be used as a probe to study signaling pathways involving cysteine-containing proteins. For example, it could be used to selectively block or label cysteine residues in enzymes or receptors to investigate their function.



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Figure 3: A generalized experimental workflow for the use of **N-Methyloximeimide** in protein labeling.

Spectroscopic Characterization (Predicted)

Specific spectroscopic data for **N-Methyloximeimide** is not available. The following are predictions based on its structure.

Spectroscopy	Predicted Key Signals
¹ H NMR	<ul style="list-style-type: none">- A singlet for the two equivalent olefinic protons of the maleimide ring (δ ~6.7-7.0 ppm).- A singlet or a triplet (if coupled to the hydroxyl proton) for the methylene protons of the hydroxymethyl group (δ ~4.5-5.5 ppm).- A broad singlet for the hydroxyl proton (variable chemical shift).
¹³ C NMR	<ul style="list-style-type: none">- A signal for the carbonyl carbons (δ ~170 ppm).- A signal for the olefinic carbons (δ ~134 ppm).- A signal for the methylene carbon of the hydroxymethyl group (δ ~60-70 ppm).
Infrared (IR)	<ul style="list-style-type: none">- A broad absorption band for the O-H stretch of the alcohol (~3200-3600 cm^{-1}).- A strong absorption for the C=O stretch of the imide (~1700-1780 cm^{-1}).- An absorption for the C=C stretch of the alkene (~1600-1680 cm^{-1}).

Conclusion

N-Methyloximeimide is a potentially valuable bifunctional molecule that combines the thiol-reactive properties of the maleimide group with the versatility of a hydroxymethyl group. While direct experimental data is limited, its synthesis and reactivity can be reasonably predicted based on the well-established chemistry of related compounds. Its ability to participate in bioconjugation reactions and serve as a platform for further chemical modification suggests its

utility in the development of novel materials, probes, and therapeutic agents. Further research is warranted to fully characterize this compound and explore its applications.

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